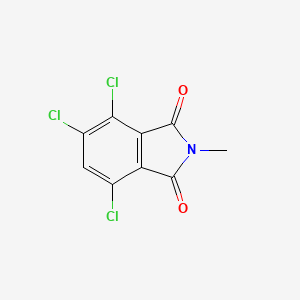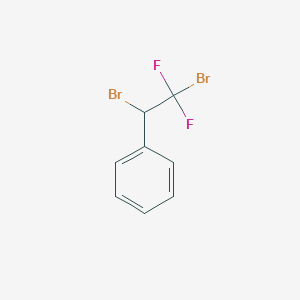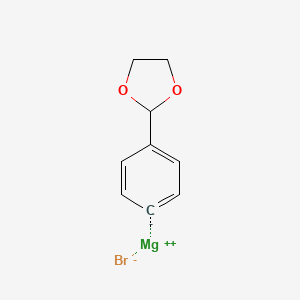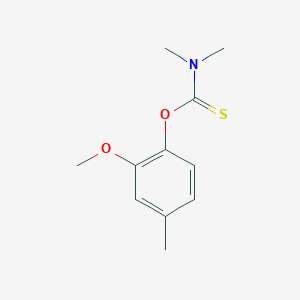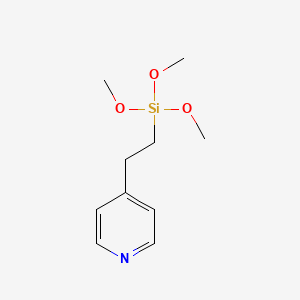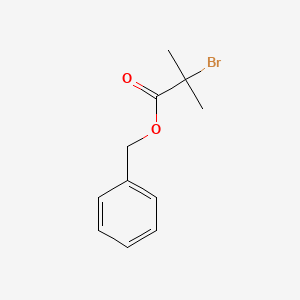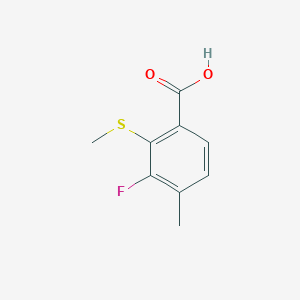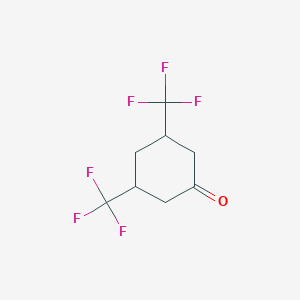
3,5-Bis(trifluoromethyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)cyclohexanone, also known as 3,5-Bis(trifluoromethyl)cyclohexan-1-one, is an organic compound that belongs to the cyclohexanone family of compounds. It is a colorless liquid with a strong odor and is soluble in water. This compound is used in various scientific research applications, including the synthesis of other compounds, as a catalyst, and as an intermediate in laboratory experiments. In
Scientific Research Applications
3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone has a wide range of scientific research applications, including the synthesis of other compounds, as a catalyst, and as an intermediate in laboratory experiments. It is used as a starting material in the synthesis of various compounds, including fluorinated cyclohexanes, trifluoromethylated heterocycles, and polyfluorinated compounds. It is also used as a catalyst in the reaction of aldehydes with organolithium reagents. Additionally, it is used as an intermediate in the synthesis of other compounds, such as trifluoromethylated polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone is not well understood. However, it is believed that the compound acts as a Lewis acid, which allows it to act as a catalyst in certain reactions. Additionally, the trifluoromethyl groups are believed to increase the reactivity of the compound and make it more reactive than other compounds with similar structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, it is believed that the compound is biodegradable and does not bioaccumulate in the environment.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone in laboratory experiments include its high reactivity and its ability to act as a catalyst in certain reactions. Additionally, it is relatively inexpensive and can be easily synthesized. The main limitation of using this compound in laboratory experiments is its high volatility, which can make it difficult to handle and store.
Future Directions
Future research on 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone should focus on elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should be conducted to explore its potential applications in other areas, such as medicinal chemistry and materials science. Finally, further research should be conducted to improve the synthesis process and increase the yield of the compound.
Synthesis Methods
3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone is typically synthesized through a reaction of 3,5-dichlorocyclohexanone with trifluoromethyl iodide. This reaction is carried out in a solvent, such as acetonitrile, at room temperature. The reaction yields a product with a yield of up to 95%.
properties
IUPAC Name |
3,5-bis(trifluoromethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNKQGWXRNGSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)cyclohexanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

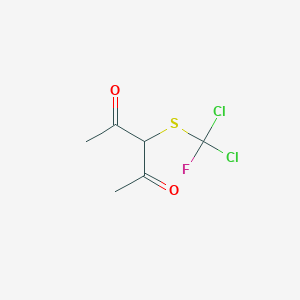

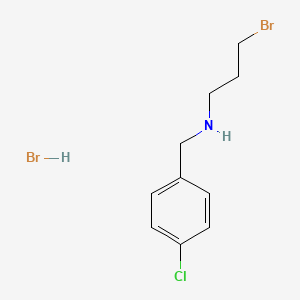
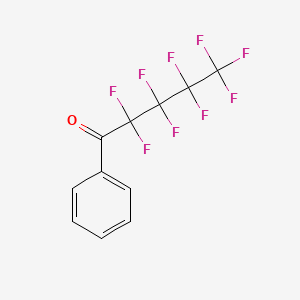
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)

